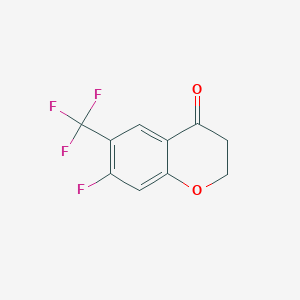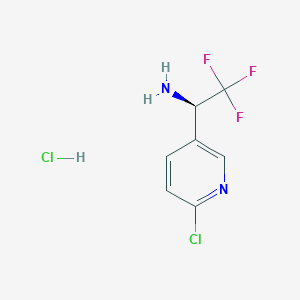
1-Amino-1-(2,3,5-trifluorophenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(2,3,5-trifluorophenyl)acetone is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol This compound is characterized by the presence of an amino group and a trifluorophenyl group attached to an acetone backbone
Métodos De Preparación
The synthesis of 1-Amino-1-(2,3,5-trifluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trifluorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize advanced technologies and equipment to optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
1-Amino-1-(2,3,5-trifluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
1-Amino-1-(2,3,5-trifluorophenyl)acetone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluorophenyl group makes it valuable in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(2,3,5-trifluorophenyl)acetone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amino group may also participate in hydrogen bonding and other interactions that influence the compound’s overall effect.
Comparación Con Compuestos Similares
1-Amino-1-(2,3,5-trifluorophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(2,4,6-trifluorophenyl)acetone: This compound has a different substitution pattern on the phenyl ring, which can lead to variations in reactivity and biological activity.
1-Amino-1-(2,3,4-trifluorophenyl)acetone: The position of the fluorine atoms affects the compound’s electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8F3NO |
|---|---|
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
1-amino-1-(2,3,5-trifluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-3,9H,13H2,1H3 |
Clave InChI |
XDTDDZZDFRGPSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC(=C1)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)




![tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13048517.png)








